molecular formula C15H12N2O6S B11456297 3-(3-Methyl-2-oxo-2,3-dihydro-benzooxazole-6-sulfonylamino)-benzoic acid

3-(3-Methyl-2-oxo-2,3-dihydro-benzooxazole-6-sulfonylamino)-benzoic acid

Cat. No.: B11456297
M. Wt: 348.3 g/mol
InChI Key: CTRKEJDDVZYURF-UHFFFAOYSA-N
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Description

3-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)benzoic acid is a complex organic compound that features a benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)benzoic acid typically involves multiple steps. One common approach is to start with the preparation of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride. This intermediate can be synthesized by reacting 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole with chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

3-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The benzoxazole ring system can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamido group can enhance the compound’s binding affinity to its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)benzoic acid is unique due to its specific substitution pattern on the benzoxazole ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H12N2O6S

Molecular Weight

348.3 g/mol

IUPAC Name

3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H12N2O6S/c1-17-12-6-5-11(8-13(12)23-15(17)20)24(21,22)16-10-4-2-3-9(7-10)14(18)19/h2-8,16H,1H3,(H,18,19)

InChI Key

CTRKEJDDVZYURF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)OC1=O

Origin of Product

United States

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